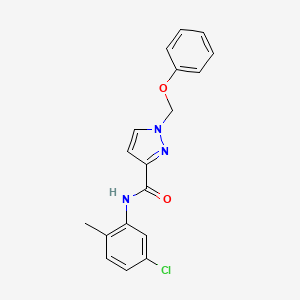![molecular formula C16H16N4O4 B10942219 5-ethyl-13,14-dimethoxy-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10(15),11,13-pentaene-7,16-dione](/img/structure/B10942219.png)
5-ethyl-13,14-dimethoxy-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10(15),11,13-pentaene-7,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-13,14-dimethoxy-1,4,5,8-tetrazatetracyclo[77002,6010,15]hexadeca-2(6),3,10(15),11,13-pentaene-7,16-dione is a complex organic compound with a unique structure characterized by multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-13,14-dimethoxy-1,4,5,8-tetrazatetracyclo[77002,6The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-13,14-dimethoxy-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10(15),11,13-pentaene-7,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-ethyl-13,14-dimethoxy-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10(15),11,13-pentaene-7,16-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-ethyl-13,14-dimethoxy-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10(15),11,13-pentaene-7,16-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxy-1,4-benzoquinone: A related compound with similar functional groups but a different core structure.
Uniqueness
5-ethyl-13,14-dimethoxy-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10(15),11,13-pentaene-7,16-dione is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O4 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
5-ethyl-13,14-dimethoxy-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10(15),11,13-pentaene-7,16-dione |
InChI |
InChI=1S/C16H16N4O4/c1-4-19-12-9(7-17-19)20-14(18-15(12)21)8-5-6-10(23-2)13(24-3)11(8)16(20)22/h5-7,14H,4H2,1-3H3,(H,18,21) |
InChI Key |
NIMKQHLUJOBMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)N3C(C4=C(C3=O)C(=C(C=C4)OC)OC)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10942137.png)
![1-methyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10942142.png)
![N-(2-fluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10942151.png)

![N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B10942159.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10942167.png)
![{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10942175.png)
![11-(1,1,2,2,3,3,3-heptafluoropropyl)-13-methyl-5-naphthalen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10942185.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10942189.png)
![7-(Difluoromethyl)-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10942194.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10942212.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B10942221.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10942228.png)
![[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10942231.png)
